molecular formula C14H12O3 B1346131 (Biphenyl-2-yloxy)acetic acid CAS No. 5348-75-4

(Biphenyl-2-yloxy)acetic acid

Cat. No. B1346131
CAS RN: 5348-75-4
M. Wt: 228.24 g/mol
InChI Key: MAKUMOXHJKKTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Biphenyl-2-yloxy)acetic acid is a chemical compound that belongs to the class of organic compounds known as biphenyls, which contain a biphenyl moiety with an acetic acid substitution. This structure is a key feature in various molecules with potential biological activities, including anti-inflammatory properties as seen in substituted (2-phenoxyphenyl)acetic acids .

Synthesis Analysis

The synthesis of biphenyl derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, biphenyl-4,4'-diacetic acid, a related compound, was synthesized using a three-stage organic strategy, which included various spectroscopic techniques to characterize the product . Similarly, substituted (2-phenoxyphenyl)acetic acids were synthesized for their anti-inflammatory activity, with halogen substitution enhancing their activity .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. For example, biphenyl-4,4'-diacetic acid crystallizes in the monoclinic P21/c space group, with intermolecular hydrogen bonding observed between the carboxylic groups . The structure of (2-methylphenoxy)acetic acid also features dimeric hydrogen bonding involving the carboxylate groups .

Chemical Reactions Analysis

The chemical reactivity of biphenyl-2-yloxy acetic acid derivatives can be influenced by the substituents on the phenyl rings. For example, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid, demonstrating the influence of electron-withdrawing and electron-donating substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are closely related to their molecular structure. The thermal stability of biphenyl-4,4'-diacetic acid was demonstrated through thermogravimetric analysis, indicating its considerable thermal stability . The crystal structure of (2-methylphenoxy)acetic acid revealed the presence of C—H⋯O hydrogen bonding, which contributes to the stability of the structure .

Scientific Research Applications

Biotransformation and Environmental Applications

  • Biotransformation of Biphenyl : Research demonstrates that the fungus Paecilomyces lilacinus can metabolize biphenyl, a component related to (Biphenyl-2-yloxy)acetic acid, through initial oxidation and hydroxylation, leading to the formation of di- and trihydroxylated metabolites. This process results in ring cleavage products, indicating a potential application in environmental bioremediation of biphenyl compounds (Gesell, Hammer, Specht, Francke, & Schauer, 2001).

Chemical Synthesis and Characterization

  • Chiral Auxiliary Compound : Hydroxyphosphinylacetic acid, structurally related to (Biphenyl-2-yloxy)acetic acid, shows promise as a versatile chiral auxiliary for the separation of diastereomeric alcohols and amines, indicating its utility in the synthesis of enantiomerically pure compounds (Majewska, 2019).
  • Synthesis and Structural Analysis : The synthesis and structural characterization of biphenyl-4,4′-diacetic acid, a derivative of (Biphenyl-2-yloxy)acetic acid, have been detailed, highlighting its potential in the development of novel compounds with tailored physical and chemical properties (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities : Metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid have been studied, showing significant antibacterial and antifungal activities, which could be of interest in the development of new antimicrobial agents (Hussien, Fathalla, Mahmoud, & Megahed, 2017).

Safety And Hazards

(Biphenyl-2-yloxy)acetic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2-phenylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKUMOXHJKKTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277241
Record name (biphenyl-2-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Biphenyl-2-yloxy)acetic acid

CAS RN

5348-75-4
Record name 5348-75-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (biphenyl-2-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Biphenyl-2-yloxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(Biphenyl-2-yloxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(Biphenyl-2-yloxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(Biphenyl-2-yloxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(Biphenyl-2-yloxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(Biphenyl-2-yloxy)acetic acid

Citations

For This Compound
4
Citations
JB Bremner, PA Keller, SG Pyne, TP Boyle… - Bioorganic & medicinal …, 2010 - Elsevier
A compact synthesis of 15 new binaphthyl-based dicationic tripeptoids and one biphenyl based dicationic tripeptoid is described. Fourteen of these tripeptoids resulted from variation of …
Number of citations: 21 www.sciencedirect.com
DW Manley, RT McBurney, P Miller… - The Journal of …, 2014 - ACS Publications
Photochemical reactions employing TiO 2 and carboxylic acids under dry anaerobic conditions led to several types of C–C bond-forming processes with electron-deficient alkenes. The …
Number of citations: 60 pubs.acs.org
EO Sinegubova, OA Kraevaya, AS Volobueva… - Microorganisms, 2023 - mdpi.com
The influenza virus genome features a very high mutation rate leading to the rapid selection of drug-resistant strains. Due to the emergence of drug-resistant strains, there is a need for …
Number of citations: 1 www.mdpi.com
SP Green, DA Whiting - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
Novel intramolecular radical spirocyclisation reactions in aromatic nuclei, 48→49, 40→22 and 34→32, are presented, which mimic a key step in the proposed biosynthesis of the …
Number of citations: 15 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.